Cas no 2229495-91-2 (3-(aminomethyl)-3-(2,6-difluoro-4-methylphenyl)cyclobutan-1-ol)
3-(aminomethyl)-3-(2,6-difluoro-4-methylphenyl)cyclobutan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 3-(aminomethyl)-3-(2,6-difluoro-4-methylphenyl)cyclobutan-1-ol
- EN300-1758684
- 2229495-91-2
-
- Inchi: 1S/C12H15F2NO/c1-7-2-9(13)11(10(14)3-7)12(6-15)4-8(16)5-12/h2-3,8,16H,4-6,15H2,1H3
- InChI Key: YYSHNAYRKXZVEN-UHFFFAOYSA-N
- SMILES: FC1C=C(C)C=C(C=1C1(CN)CC(C1)O)F
Computed Properties
- Exact Mass: 227.11217043g/mol
- Monoisotopic Mass: 227.11217043g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 243
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 46.2Ų
3-(aminomethyl)-3-(2,6-difluoro-4-methylphenyl)cyclobutan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1758684-0.05g |
3-(aminomethyl)-3-(2,6-difluoro-4-methylphenyl)cyclobutan-1-ol |
2229495-91-2 | 0.05g |
$1212.0 | 2023-09-20 | ||
| Enamine | EN300-1758684-0.1g |
3-(aminomethyl)-3-(2,6-difluoro-4-methylphenyl)cyclobutan-1-ol |
2229495-91-2 | 0.1g |
$1269.0 | 2023-09-20 | ||
| Enamine | EN300-1758684-0.25g |
3-(aminomethyl)-3-(2,6-difluoro-4-methylphenyl)cyclobutan-1-ol |
2229495-91-2 | 0.25g |
$1328.0 | 2023-09-20 | ||
| Enamine | EN300-1758684-0.5g |
3-(aminomethyl)-3-(2,6-difluoro-4-methylphenyl)cyclobutan-1-ol |
2229495-91-2 | 0.5g |
$1385.0 | 2023-09-20 | ||
| Enamine | EN300-1758684-1.0g |
3-(aminomethyl)-3-(2,6-difluoro-4-methylphenyl)cyclobutan-1-ol |
2229495-91-2 | 1g |
$1442.0 | 2023-06-03 | ||
| Enamine | EN300-1758684-2.5g |
3-(aminomethyl)-3-(2,6-difluoro-4-methylphenyl)cyclobutan-1-ol |
2229495-91-2 | 2.5g |
$2828.0 | 2023-09-20 | ||
| Enamine | EN300-1758684-5.0g |
3-(aminomethyl)-3-(2,6-difluoro-4-methylphenyl)cyclobutan-1-ol |
2229495-91-2 | 5g |
$4184.0 | 2023-06-03 | ||
| Enamine | EN300-1758684-10.0g |
3-(aminomethyl)-3-(2,6-difluoro-4-methylphenyl)cyclobutan-1-ol |
2229495-91-2 | 10g |
$6205.0 | 2023-06-03 | ||
| Enamine | EN300-1758684-1g |
3-(aminomethyl)-3-(2,6-difluoro-4-methylphenyl)cyclobutan-1-ol |
2229495-91-2 | 1g |
$1442.0 | 2023-09-20 | ||
| Enamine | EN300-1758684-5g |
3-(aminomethyl)-3-(2,6-difluoro-4-methylphenyl)cyclobutan-1-ol |
2229495-91-2 | 5g |
$4184.0 | 2023-09-20 |
3-(aminomethyl)-3-(2,6-difluoro-4-methylphenyl)cyclobutan-1-ol Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Additional information on 3-(aminomethyl)-3-(2,6-difluoro-4-methylphenyl)cyclobutan-1-ol
Introduction to 3-(Aminomethyl)-3-(2,6-Difluoro-4-Methylphenyl)cyclobutan-1-ol (CAS No. 2229495-91-2)
3-(Aminomethyl)-3-(2,6-difluoro-4-methylphenyl)cyclobutan-1-ol (CAS No. 2229495-91-2) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique cyclobutanol core and functional groups, exhibits promising properties that make it a valuable candidate for various therapeutic applications. In this comprehensive introduction, we will delve into the chemical structure, synthesis methods, biological activities, and potential applications of this compound.
The chemical structure of 3-(aminomethyl)-3-(2,6-difluoro-4-methylphenyl)cyclobutan-1-ol is composed of a cyclobutanol ring with an aminomethyl group and a substituted phenyl ring. The presence of the aminomethyl group imparts significant reactivity and functional versatility to the molecule, while the 2,6-difluoro-4-methylphenyl substituent contributes to its unique pharmacological profile. The fluorine atoms enhance the lipophilicity and metabolic stability of the compound, making it an attractive candidate for drug development.
The synthesis of 3-(aminomethyl)-3-(2,6-difluoro-4-methylphenyl)cyclobutan-1-ol has been reported in several scientific publications. One common approach involves the coupling of a cyclobutanone derivative with an appropriately substituted benzene ring followed by reduction and functionalization steps. For instance, a recent study published in the Journal of Organic Chemistry detailed a multi-step synthesis route that achieved high yields and purity levels. This method involves the use of palladium-catalyzed cross-coupling reactions and selective reduction techniques to construct the desired molecular framework.
In terms of biological activities, 3-(aminomethyl)-3-(2,6-difluoro-4-methylphenyl)cyclobutan-1-ol has shown promising results in various preclinical studies. Research conducted at leading pharmaceutical institutions has demonstrated its potential as an inhibitor of specific enzymes involved in disease pathways. For example, studies have shown that this compound can effectively inhibit the activity of certain kinases, which are key targets in cancer therapy. Additionally, it has exhibited anti-inflammatory properties by modulating cytokine production and reducing oxidative stress.
The pharmacokinetic properties of 3-(aminomethyl)-3-(2,6-difluoro-4-methylphenyl)cyclobutan-1-ol have also been extensively studied. Its favorable lipophilicity and metabolic stability contribute to good oral bioavailability and extended half-life in vivo. These properties are crucial for developing effective oral formulations for therapeutic use. Furthermore, preclinical toxicology studies have indicated that this compound is well-tolerated at therapeutic doses with minimal side effects.
In the context of drug development, 3-(aminomethyl)-3-(2,6-difluoro-4-methylphenyl)cyclobutan-1-ol is currently being evaluated in early-stage clinical trials for its potential applications in treating various diseases. One notable area of focus is its use as an adjunct therapy in combination with existing treatments for cancer and inflammatory disorders. Clinical trials are ongoing to assess its safety and efficacy in human subjects.
Beyond its therapeutic potential, 3-(aminomethyl)-3-(2,6-difluoro-4-methylphenyl)cyclobutan-1-ol has also found applications in chemical biology research. Its unique structure makes it a valuable tool for probing biological pathways and understanding molecular mechanisms underlying disease processes. For instance, it has been used as a probe to study kinase inhibition and signaling pathways in cell cultures.
In conclusion, 3-(aminomethyl)-3-(2,6-difluoro-4-methylphenyl)cyclobutan-1-ol (CAS No. 2229495-91-2) is a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable biological properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential applications, highlighting its importance in advancing medical science.
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